molecular formula C6H15NO B1595431 (2-Ethoxy-ethyl)-ethyl-amine CAS No. 38256-95-0

(2-Ethoxy-ethyl)-ethyl-amine

Cat. No.: B1595431
CAS No.: 38256-95-0
M. Wt: 117.19 g/mol
InChI Key: HDWAEDOMCNQUSW-UHFFFAOYSA-N
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Description

(2-Ethoxy-ethyl)-ethyl-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group attached to an ethyl chain, which is further connected to an amine group

Scientific Research Applications

(2-Ethoxy-ethyl)-ethyl-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials, including solvents and intermediates for pharmaceuticals.

Safety and Hazards

“(2-Ethoxy-ethyl)-ethyl-amine” is irritating to skin, eyes, and the mucous membrane . In case of contact, the affected area should be washed with plenty of water for at least 15 minutes. In case of inhalation, the victim should be moved to fresh air and oxygen should be administered .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-ethyl)-ethyl-amine typically involves the reaction of ethylene oxide with ethanol to form 2-ethoxyethanol, which is then reacted with ethylamine. The reaction conditions generally require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often employing catalysts to accelerate the reaction and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxy-ethyl)-ethyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or acids can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethoxyethylamine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

    2-Ethoxyethanol: Similar in structure but lacks the amine group.

    Ethylamine: Contains the amine group but lacks the ethoxy group.

    2-Butoxyethanol: Similar in structure but with a butoxy group instead of an ethoxy group.

Uniqueness: (2-Ethoxy-ethyl)-ethyl-amine is unique due to the presence of both the ethoxy and amine groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to its similar counterparts.

Properties

IUPAC Name

2-ethoxy-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-7-5-6-8-4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWAEDOMCNQUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334485
Record name (2-ETHOXY-ETHYL)-ETHYL-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38256-95-0
Record name 2-Ethoxy-N-ethylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38256-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-ETHOXY-ETHYL)-ETHYL-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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